

environmental fate and degradation of Isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isothiazol-3(2H)-one

Cat. No.: B092398

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Degradation of **Isothiazol-3(2H)-one**

Abstract

Isothiazol-3(2H)-one and its derivatives, collectively known as isothiazolinones, are potent broad-spectrum biocides integral to a vast array of industrial and consumer products, from cooling water systems and paints to cosmetics and personal care items.[1][2][3] Their extensive use inevitably leads to their release into the environment, primarily into aquatic and terrestrial systems through wastewater effluents and leaching from treated materials.[4] Given their high aquatic toxicity, a comprehensive understanding of their environmental fate—persistence, mobility, and degradation—is critical for accurate risk assessment and management.[1][5] This technical guide provides a detailed examination of the abiotic and biotic degradation pathways of **Isothiazol-3(2H)-one**, synthesizing current scientific knowledge for researchers, environmental scientists, and drug development professionals. We will explore the mechanisms of hydrolysis, photolysis, and biodegradation, present key quantitative data, and detail standardized experimental protocols for their assessment.

Introduction to Isothiazol-3(2H)-one and its Environmental Significance

Isothiazol-3(2H)-one is the parent compound of the isothiazolinone class of heterocycles, which are characterized by a five-membered ring containing nitrogen and sulfur atoms.[1] Its

derivatives, such as Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT), are among the most widely used biocides.^{[1][2]} They function by inhibiting essential microbial enzymes, particularly those with thiol groups at their active sites, thereby controlling the growth of bacteria, fungi, and algae.^[1]

The primary route of entry for isothiazolinones into the environment is through municipal and industrial wastewater treatment plants (WWTPs).^[4] While significant removal occurs during wastewater treatment, residual amounts can be discharged into surface waters.^{[4][6]} Their presence, even at low concentrations, is an ecotoxicological concern due to their high toxicity to aquatic organisms.^{[1][4]} However, a key characteristic of these biocides is their rapid degradation in the environment, which significantly mitigates their risk.^{[7][8]} The degradation process involves the cleavage of the isothiazolone ring, resulting in metabolites of substantially lower toxicity.^{[7][8]}

Physicochemical Properties and Environmental Mobility

The environmental distribution of a chemical is governed by its intrinsic physicochemical properties. For isothiazolinones, factors like water solubility, soil sorption potential, and stability under various environmental conditions dictate their mobility and bioavailability.

Soil Sorption and Mobility

The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility. This process, known as sorption, is quantified by the organic carbon-normalized sorption coefficient (Koc). Benzisothiazolinone (BIT), for example, exhibits relatively strong sorption in soils ($\log K_{oc} = 3.76\text{--}4.19$), a process influenced by soil organic matter content.^{[9][10]} This strong binding suggests that BIT has a low potential for leaching into groundwater.^{[9][10]} The sorption process for BIT has been described as a spontaneous physical process that fits the Freundlich model.^{[9][10]}

Table 1: Physicochemical Properties of Selected Isothiazolinones

Compound	Molecular Formula	Molecular Weight (g/mol)	Water Solubility	Vapor Pressure (25°C)	Log K _{oc}
Isothiazol-3(2H)-one	C ₃ H ₃ NOS	101.13	High	N/A	N/A
Methylisothiazolinone (MI)	C ₄ H ₅ NOS	115.15	Soluble	N/A	N/A
Benzisothiazolinone (BIT)	C ₇ H ₅ NOS	151.19	>30 days (hydrolytically stable)[11]	N/A	3.76–4.19[9] [10]
Octylisothiazolinone (OIT)	C ₁₁ H ₁₉ NOS	213.34	<0.1 g/100 mL at 19°C[12]	0.00141 mmHg[12]	N/A
Dichlorooctylisothiazolinone (DCOIT)	C ₁₁ H ₁₇ Cl ₂ NO ₂ S	282.23	N/A	N/A	N/A

Note: N/A indicates data not readily available in the searched literature.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis

Hydrolysis is a major chemical degradation pathway for some isothiazolinones, with its rate being highly dependent on pH and temperature.

- Mechanism & Causality:** The degradation is primarily driven by nucleophilic attack, often by hydroxide ions, on the electrophilic sulfur atom or the carbonyl carbon of the isothiazolone ring. This leads to the cleavage of the N-S bond and subsequent breakdown of the molecule.

- pH Dependence: Isothiazolinones are generally stable in acidic and neutral media.[2] However, under alkaline conditions (pH > 8.5), their degradation rate increases significantly. [3][7] For instance, studies on Kathon™ biocides (a mixture of CMI and MI) show a linear relationship between the hydroxide ion concentration and the first-order degradation rate constant in the alkaline range, confirming hydrolysis as the key mechanism.[2] While MI is relatively stable across pH 4, 7, and 9, CMI shows slight degradation at pH 9 via hydrolysis. [13][14]
- Temperature Dependence: The rate of hydrolysis is also accelerated by increased temperature. For some isothiazolone biocides in aqueous media, the degradation rate can double with a 5-6°C increase in temperature.[3] Half-life values can range from several days at room temperature to less than two hours at 60°C and a pH of 9.6.[3]

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by absorbing light energy, typically from sunlight.

- Mechanism & Causality: For isothiazolinones, photodegradation is often initiated by the cleavage of the heterocyclic ring structure.[2] Sunlight exposure can accelerate the degradation of compounds like DCOIT, with a photolysis half-life of 6.8 days compared to 14.4 days in the dark.[2] The process can also involve photoisomerization, where the **isothiazol-3(2H)-one** structure rearranges to a thiazol-2(3H)-one.[15][16]
- Kinetics and Products: The photodegradation of OIT in tap water has been shown to follow first-order kinetics with a half-life of 28 hours.[2] For CMI, slight degradation via photolysis has been observed at pH 4.[13][14] The degradation products are typically simpler organic molecules. For example, the photodegradation of OIT is initiated by ring cleavage, leading to various transformation products.[2]

Biotic Degradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is the most significant pathway for the elimination of isothiazolinones from the environment.[6] These compounds are readily biodegradable in aquatic and terrestrial systems.[7][8][13]

Aerobic Biodegradation

In the presence of oxygen, microorganisms rapidly metabolize isothiazolinones.

- **Mechanism & Causality:** The primary mechanism involves the enzymatic cleavage of the isothiazolone ring.^{[7][8]} This initial step breaks the core structure of the biocide, leading to a rapid loss of toxicity. The resulting fragments are then further oxidized, ultimately to carbon dioxide, water, and mineral salts.^{[7][8]}
- **Kinetics:** Numerous studies have demonstrated the rapid biodegradation of isothiazolinones. In aquatic environments, half-lives are often significantly less than 24 hours.^{[7][8]} In soil, isothiazolinones also degrade rapidly, with reported half-lives for MI, BIT, DCOIT, and OIT being below 10 days.^[2] Specifically, the half-life for MI was found to be 0.28 days and for BIT, 0.52 days.^[2] This rapid breakdown means the compounds are considered to have low persistence.
- **Metabolites and Toxicity Reduction:** The degradation products are simple organic compounds such as malonamic, malonic, acetic, and formic acids, which are then converted to CO₂.^[2] Crucially, these metabolites are 4 to 5 orders of magnitude less toxic than the parent isothiazolone molecules.^{[7][8]} This detoxification is a key aspect of their environmental safety profile.

Anaerobic Biodegradation

In environments lacking oxygen, such as flooded soils or deep sediments, anaerobic microorganisms also effectively degrade isothiazolinones.

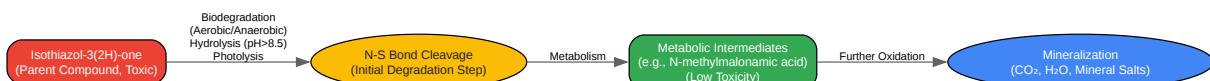
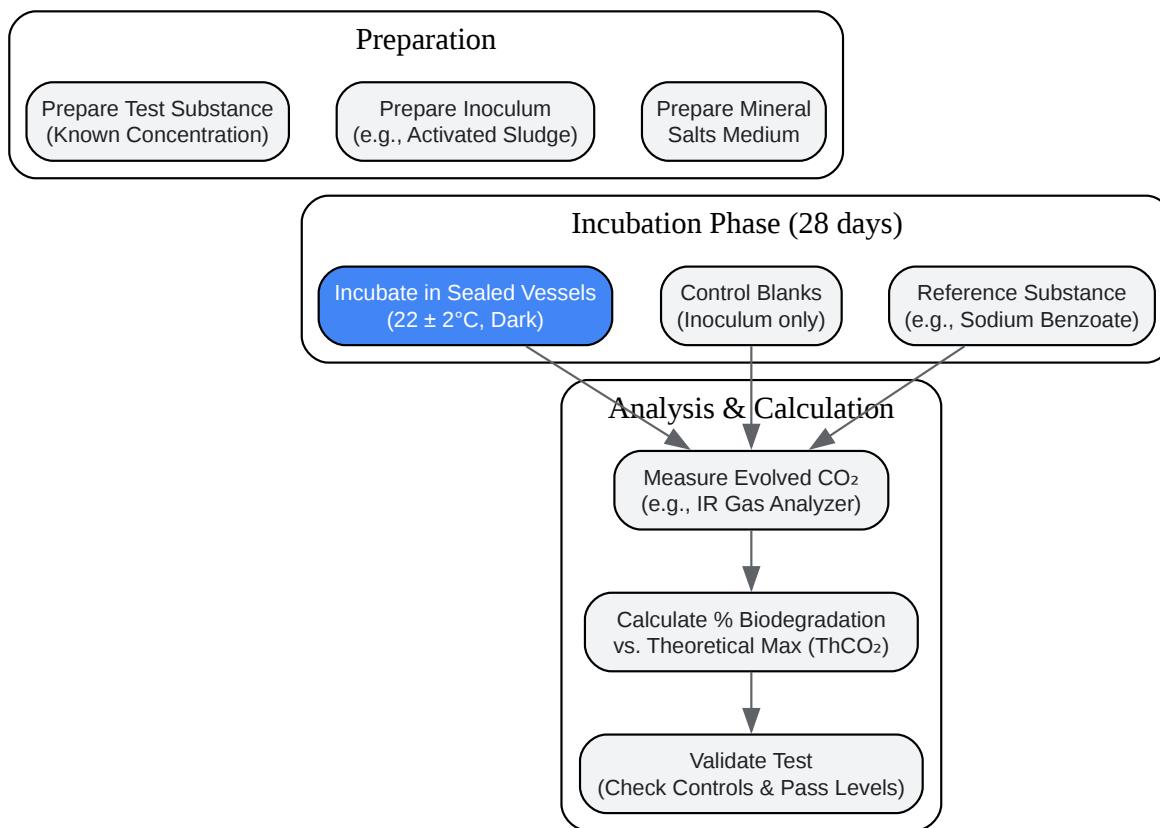

- **Mechanism & Causality:** While the specific enzymatic pathways may differ from aerobic processes, the outcome is similar: the breakdown of the parent molecule. Studies on BIT have shown that it dissipates fastest in flooded (anaerobic) soils, with half-lives ranging from 0.20 to 4.53 days, suggesting that anaerobic microbes are highly effective at degrading it.^{[9][10]} Similarly, OIT is significantly biodegraded under both aerobic and anaerobic conditions within 7 days.^[2]
- **Kinetics:** The half-life for OIT in wastewater was found to be between 5 and 13 hours for aerobic and anaerobic conditions, respectively.^{[2][13]}

Table 2: Summary of Environmental Half-Lives for Selected Isothiazolinones

Compound	Degradation Pathway	Matrix	Half-Life ($t_{1/2}$)	Conditions	Reference
CMI/MI mixture	Biodegradation	Aquatic Environments	< 24 hours	Aerobic	[7] [8]
MI	Biodegradation	Loamy Sand Soil	0.28 days	-	[2]
BIT	Biodegradation	Loamy Sand Soil	0.52 days	-	[2]
BIT	Biodegradation	Unsterilized Soils	0.09–26.66 days	Aerobic	[9] [10]
BIT	Biodegradation	Flooded Soils	0.20–4.53 days	Anaerobic	[9] [10]
OIT	Photolysis	Tap Water	28 hours	Simulated Sunlight	[2]
OIT	Biodegradation	Wastewater	5 - 13 hours	Aerobic/Anaerobic	[2]
DCOIT	Hydrolysis	Water (pH 7)	1.2 days	-	[2]
DCOIT	Hydrolysis	Water (pH 9)	3.7 days	-	[2]
DCOIT	Photolysis	Water	6.8 days	Sunlight	[2]


Visualizing Degradation and Assessment Workflows

Visual models are essential for conceptualizing complex processes. The following diagrams illustrate the degradation pathway of isothiazolinones and the standard workflow for assessing their biodegradability.

[Click to download full resolution via product page](#)

Caption: General degradation pathway of **Isothiazol-3(2H)-one**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for OECD 301B Ready Biodegradability Test.

Standardized Experimental Protocols

To ensure data quality and comparability, the assessment of environmental fate should follow internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[\[17\]](#)[\[18\]](#)

Protocol 1: Ready Biodegradability – CO₂ Evolution Test (OECD 301B)

This test provides an initial screening of a chemical's potential for rapid and ultimate biodegradation in an aerobic aquatic environment.

- 1. Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from a WWTP). The extent of degradation is determined by measuring the amount of CO₂ produced over a 28-day period.[\[19\]](#)
- 2. Apparatus: Temperature-controlled incubator, CO₂-free air supply, sealed incubation flasks, and a CO₂ analysis system (e.g., infrared analyzer).
- 3. Procedure:
 - Prepare a mineral salts medium and add the inoculum (not to exceed 30 mg solids/L).[\[19\]](#)
 - Dispense the inoculated medium into replicate flasks.
 - Add the test substance to the test flasks (typically 10-20 mg/L of Total Organic Carbon).
 - Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
 - Incubate all flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days, continuously purging with CO₂-free air.
 - Trap and measure the evolved CO₂ from each flask at regular intervals.
- 4. Data Analysis: Calculate the cumulative CO₂ produced in the test flasks (corrected for the blank controls) and express it as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added. A substance is considered

"readily biodegradable" if it reaches >60% of ThCO₂ within a 10-day window during the 28-day test.[20]

Protocol 2: Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation in water at different pH values.

- 1. Principle: Sterile aqueous buffer solutions of the test chemical are maintained at a constant temperature in the dark to determine the rate of hydrolysis at pH 4, 7, and 9.
- 2. Procedure:
 - Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.
 - Add the test substance to each buffer solution at a concentration low enough to ensure it remains fully dissolved.
 - Store the solutions in sterile containers in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction if necessary).
 - At appropriate time intervals, take samples from each solution.
 - Analyze the concentration of the remaining parent chemical using a suitable analytical method (e.g., HPLC).
- 3. Data Analysis: Plot the concentration of the test substance versus time for each pH. Determine the rate constant (k) and the half-life (t_{1/2}) for the degradation, assuming first-order kinetics.

Conclusion

The environmental fate of **Isothiazol-3(2H)-one** and its derivatives is characterized by rapid degradation through multiple pathways. While these compounds are inherently toxic to aquatic life, their low environmental persistence significantly mitigates this risk. The primary mechanism for their removal is biodegradation, which occurs rapidly under both aerobic and anaerobic conditions, leading to the cleavage of the isothiazolone ring and the formation of metabolites with substantially lower toxicity.[7][8] Abiotic processes, particularly hydrolysis under alkaline conditions and photolysis, also contribute to their breakdown.[2] The strong sorption of some

derivatives to soil further limits their mobility and potential to contaminate groundwater.[\[9\]](#)[\[10\]](#) A thorough understanding of these degradation processes, supported by standardized testing methodologies, is essential for the continued safe use of this important class of biocides.

References

- MADE SAFE Certified. (2023, March 16). Chemical Profile: Isothiazolinone Preservatives.
- Wikipedia. (n.d.). Isothiazolinone.
- Badea, S. L., et al. (2022, June 24). Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Environmental fate and ecotoxicology of isothiazolone biocides.
- BME ABÉT. (n.d.). OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation.
- Silva, V., et al. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health (NIH).
- Williams, T.M., & Jacobson, A.H. (1999, July 1). Environmental fate of isothiazolone biocides (Conference). SciTech Connect - OSTI.gov.
- Rokach, J., & Hamel, P. (1979). Photoisomerization of 2-substituted-**isothiazol-3(2H)-ones** to 3-substituted-thiazol-2(3H). Journal of the Chemical Society, Chemical Communications.
- ResearchGate. (n.d.). Environmental Fate of Isothiazolone Biocides | Request PDF.
- Austin Publishing Group. (2018, January 18). Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One.
- EWG's Guide to Healthy Cleaning. (n.d.). Isothiazolinones.
- OECD. (1992, July 17). OECD GUIDELINE FOR TESTING OF CHEMICALS, 301D.
- OECD. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS, 310.
- ACS Publications. (n.d.). Fate of microbicidal 3-isothiazolone compounds in the environment. Products of degradation.
- RSC Publishing. (1979). Photoisomerization of 2-Substituted-isothiazol-3(2H).
- PubMed. (2019, July 1). The light-dependent lethal effects of 1,2-benzisothiazol-3(2H)-one and its biodegradation by freshwater microalgae.
- OECD. (n.d.). Guidelines for the Testing of Chemicals.
- ResearchGate. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methyl**isothiazol-3(2H)-one** (CMI) and 2-methyl**isothiazol-3(2H)-one** (MI), in liquid air fresheners and assessment of inhalation exposure.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- ResearchGate. (n.d.). Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation | Request PDF.

- ResearchGate. (n.d.). (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
- ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides.
- ResearchGate. (n.d.). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites.
- RSC Publishing. (n.d.). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. madesafe.org [madesafe.org]
- 7. researchgate.net [researchgate.net]
- 8. Environmental fate of isothiazolone biocides (Conference) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. Photoisomerization of 2-substituted-isothiazol-3(2H)-ones to 3-substituted-thiazol-2(3H)-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Photoisomerization of 2-substituted-isothiazol-3(2H)-ones to 3-substituted-thiazol-2(3H)-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation | ENvironmental inFormation [enfo.hu]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 20. oecd.org [oecd.org]
- To cite this document: BenchChem. [environmental fate and degradation of Isothiazol-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092398#environmental-fate-and-degradation-of-isothiazol-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

